![molecular formula C28H36N4O4S B570860 卢拉西酮砜 CAS No. 1644295-09-9](/img/no-structure.png)
卢拉西酮砜
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lurasidone is an atypical antipsychotic used to treat symptoms of psychotic disorders, such as schizophrenia . It was developed by Dainippon Sumitomo Pharma and approved by the U.S. Food and Drug Administration (FDA) for the treatment of schizophrenia . The mechanism of action of lurasidone in the treatment of schizophrenia and bipolar depression is unclear .
Synthesis Analysis
The synthesis of Lurasidone involves several complex chemical reactions . Traditional methods used for the synthesis of vinyl sulfones include olefin metathesis, conjugate reduction, asymmetric dihydroxylation (AD), and the use of vinyl sulfones to arrive at highly functionalized targets .Molecular Structure Analysis
Lurasidone is principally metabolized by cytochrome P450 (CYP) 3A4 with minor metabolites . It does not significantly inhibit or induce CYP450 hepatic enzymes . Two novel degradation products were observed under free radical-mediated oxidative and solution photolytic conditions .Chemical Reactions Analysis
Lurasidone is a potent antagonist at dopamine D2, serotonin 5-HT2A and 5-HT7 receptors, and partial agonist at 5-HT1A receptors . It has limited bioavailability after oral ingestion, and should be taken with at least 350 kcal of food .Physical And Chemical Properties Analysis
Lurasidone is a benzisothiazol derivative . A 40 mg dose results in peak plasma concentrations in 1–3 h, a mean elimination half-life of 18 h (mostly eliminated in the feces), and apparent volume of distribution of 6173 L . It is approximately 99% bound to serum plasma proteins .科学研究应用
精神分裂症治疗
卢拉西酮用于治疗精神分裂症 . 它被发现特别有效地控制精神分裂症患者的抑郁症状 . 它还减轻与疾病相关的阳性和阴性症状 .
双相抑郁症治疗
卢拉西酮也用于治疗双相抑郁症 . 它已显示出在控制患有这种疾病的患者的抑郁症状方面的疗效 .
首发精神病治疗
卢拉西酮在治疗以抑郁症状为主的首发精神病患者方面的疗效表明,这种药物可能不仅是已确诊精神分裂症病例的宝贵治疗选择,而且也是该病早期阶段患者的宝贵治疗选择 .
溶解度和稳定性增强
已经进行研究,通过与羟丙基-β-环糊精形成更高阶包合物来改善盐酸卢拉西酮的溶解度和稳定性 . 这可能潜在地提高药物的有效性和患者依从性 .
对体重、葡萄糖和脂类参数的影响最小
卢拉西酮已被发现耐受性良好,对体重以及葡萄糖和脂类参数的影响最小 . 与可能具有显着代谢副作用的其他抗精神病药物相比,这使其成为长期使用的更安全选择
作用机制
Target of Action
Lurasidone Sulfone, also known as Lurasidone, is an atypical antipsychotic that primarily targets Dopamine-2 (D2) , Serotonin 5-HT2A , and 5-HT7 receptors . It also displays partial agonism at 5-HT1A receptors and modest antagonism at noradrenergic α2A and α2C receptors . These receptors play a crucial role in regulating mood, cognition, and behavior.
Mode of Action
Lurasidone acts as an antagonist, binding with high affinity to its primary targets. The antagonism of D2 and 5-HT2A receptors is thought to improve cognition and reduce the negative symptoms of psychoses . The antagonism of 5-HT7 receptors is distinctive to Lurasidone and contributes to its unique pharmacological profile .
Biochemical Pathways
This can lead to changes in neurotransmission and neuronal firing rates, which can ultimately affect behavior and cognition .
Pharmacokinetics
Lurasidone is administered once daily, and its pharmacokinetic profile requires administration with food . In healthy subjects, a 40 mg dose results in peak plasma concentrations in 1–3 hours, and it has a mean elimination half-life of 18 hours . The drug is mostly eliminated in the feces and is approximately 99% bound to serum plasma proteins .
Result of Action
The molecular and cellular effects of Lurasidone’s action are complex and involve changes in neurotransmission and neural circuitry. By antagonizing D2, 5-HT2A, and 5-HT7 receptors, and partially agonizing 5-HT1A receptors, Lurasidone can modulate neurotransmitter systems and neural circuits involved in mood, cognition, and behavior . This can lead to reductions in the symptoms of schizophrenia and bipolar depression .
Action Environment
The action, efficacy, and stability of Lurasidone can be influenced by various environmental factors. For instance, the drug’s bioavailability is significantly affected by food intake, with higher bioavailability observed when the drug is taken with at least 350 kcal of food . Additionally, the drug’s metabolism can be affected by the presence of other drugs that induce or inhibit CYP3A4, the primary enzyme responsible for its metabolism .
安全和危害
Lurasidone is associated with a lower propensity for metabolic side effects (in particular, weight gain) and hyperprolactinaemia than most other atypical antipsychotics . Most side effects with lurasidone (such as somnolence) are transitory, easily managed and/or ameliorated by dose adjustment . Akathisia and extrapyramidal symptoms may occur in a minority of patients .
未来方向
Lurasidone is currently the most efficacious and acceptable dose for acute schizophrenia . Its maximal effective doses may be higher than 160 mg/day . Current clinical guidelines recommend lurasidone as the first-line treatment in the acute and long-term management of schizophrenia in both adult and paediatric populations .
属性
{ "Design of the Synthesis Pathway": "The synthesis of Lurasidone Sulfone involves the oxidation of Lurasidone to form the corresponding sulfone derivative.", "Starting Materials": [ "Lurasidone", "Oxidizing agent (e.g. m-chloroperbenzoic acid, hydrogen peroxide, or sodium periodate)", "Solvent (e.g. methanol, acetonitrile, or dichloromethane)", "Base (e.g. sodium hydroxide or potassium carbonate)", "Sulfur source (e.g. elemental sulfur or sodium sulfide)" ], "Reaction": [ "Dissolve Lurasidone in the solvent and add the oxidizing agent to the reaction mixture.", "Stir the mixture at room temperature or at elevated temperature for a specific period of time until the reaction is complete.", "Add the base and the sulfur source to the reaction mixture and stir for an additional period of time.", "Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |
CAS 编号 |
1644295-09-9 |
分子式 |
C28H36N4O4S |
分子量 |
524.68 |
InChI |
InChI=1S/C28H36N4O4S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)37(35,36)29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2 |
InChI 键 |
MAVBUKOHERNHBQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O |
同义词 |
2-((2-((4-(1,1-Dioxidobenzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。